Cas no 2229110-63-6 (2-amino-2-methyl-3-(naphthalen-2-yl)propan-1-ol)

2-Amino-2-methyl-3-(naphthalen-2-yl)propan-1-ol is a chiral amino alcohol derivative featuring a naphthalene moiety, which imparts unique steric and electronic properties. This compound is of interest in synthetic organic chemistry due to its potential as a building block for pharmaceuticals, ligands in asymmetric catalysis, or intermediates in fine chemical synthesis. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, including chelation or further derivatization. Its rigid naphthalene backbone enhances structural stability, while the stereogenic center offers opportunities for enantioselective applications. The compound's well-defined molecular structure makes it suitable for mechanistic studies and the development of novel chiral catalysts or bioactive molecules.
2-amino-2-methyl-3-(naphthalen-2-yl)propan-1-ol structure
2229110-63-6 structure
Product Name:2-amino-2-methyl-3-(naphthalen-2-yl)propan-1-ol
CAS No:2229110-63-6
MF:C14H17NO
MW:215.290883779526
CID:5866097
PubChem ID:165780720
Update Time:2025-08-05

2-amino-2-methyl-3-(naphthalen-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-methyl-3-(naphthalen-2-yl)propan-1-ol
    • EN300-1833923
    • 2229110-63-6
    • Inchi: 1S/C14H17NO/c1-14(15,10-16)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,16H,9-10,15H2,1H3
    • InChI Key: YDRMAVMKVTXEBT-UHFFFAOYSA-N
    • SMILES: OCC(C)(CC1C=CC2C=CC=CC=2C=1)N

Computed Properties

  • Exact Mass: 215.131014166g/mol
  • Monoisotopic Mass: 215.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.2Ų

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Additional information on 2-amino-2-methyl-3-(naphthalen-2-yl)propan-1-ol

Compound CAS No. 2229110-63-6: 2-Amino-2-Methyl-3-(Naphthalen-2-Yl)Propan-1-Ol

The compound with CAS No. 2229110-63-6, known as 2-amino 2-methyl 3-(naphthalen- yl) propan- 1- ol, is a structurally complex organic molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique combination of functional groups, including an amino group, a methyl group, and a hydroxyl group, all attached to a propane backbone that is further substituted with a naphthyl group at the third carbon position.

The synthesis of this compound involves a series of carefully designed reactions, often employing multi-step strategies to achieve the desired stereochemistry and regioselectivity. Recent advancements in asymmetric catalysis have enabled researchers to synthesize this compound with high enantiomeric excess, making it a valuable substrate for further studies in chiral recognition and drug design.

The structural features of this compound make it an interesting candidate for various applications in medicinal chemistry. The presence of the naphthyl group imparts aromaticity and potential π–π interactions, which are crucial for molecular recognition in biological systems. Additionally, the amino and hydroxyl groups provide sites for hydrogen bonding, enhancing the compound's ability to interact with biomolecules such as proteins and nucleic acids.

Recent studies have explored the biological activity of this compound, particularly its potential as a lead molecule in drug discovery. Research has shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential role in anti-inflammatory therapies. Furthermore, its ability to modulate cellular signaling pathways has been investigated, opening avenues for its application in cancer treatment.

The synthesis of this compound also highlights the importance of green chemistry principles in modern organic synthesis. Researchers have developed environmentally friendly methods to synthesize this compound, reducing waste and minimizing the use of hazardous reagents. These methods often involve catalytic processes or biocatalysts, aligning with the growing demand for sustainable chemical practices.

In terms of structural characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the identity and purity of this compound. These techniques provide detailed insights into the molecular structure, enabling researchers to optimize synthetic routes and ensure product quality.

The versatility of this compound lies in its ability to undergo various chemical transformations. For instance, the hydroxyl group can be converted into other functional groups such as esters or ethers, expanding its range of applications. Similarly, the amino group can be utilized for peptide bond formation or as a site for further functionalization.

In conclusion, the compound with CAS No. 2229110-63-6 represents a promising molecule with diverse applications in organic synthesis and medicinal chemistry. Its unique structure and functional groups make it a valuable tool for researchers exploring new drug candidates and advanced materials.

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